Cas no 877632-85-4 (N-2-(dimethylamino)ethyl-N'-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}ethanediamide)

N-2-(dimethylamino)ethyl-N'-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}ethanediamide 化学的及び物理的性質
名前と識別子
-
- Ethanediamide, N1-[2-(dimethylamino)ethyl]-N2-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-(2-furanyl)ethyl]-
- N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
- 877632-85-4
- N-[2-(dimethylamino)ethyl]-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
- AKOS024653706
- F2504-0284
- N-[2-(dimethylamino)ethyl]-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide
- N-2-(dimethylamino)ethyl-N'-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}ethanediamide
-
- インチ: 1S/C22H30FN5O3/c1-26(2)10-9-24-21(29)22(30)25-16-19(20-8-5-15-31-20)28-13-11-27(12-14-28)18-7-4-3-6-17(18)23/h3-8,15,19H,9-14,16H2,1-2H3,(H,24,29)(H,25,30)
- InChIKey: FMCJYDIVLMVSMK-UHFFFAOYSA-N
- SMILES: C(NCCN(C)C)(=O)C(NCC(N1CCN(C2=CC=CC=C2F)CC1)C1=CC=CO1)=O
計算された属性
- 精确分子量: 431.23326800g/mol
- 同位素质量: 431.23326800g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 31
- 回転可能化学結合数: 8
- 複雑さ: 586
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 81.1Ų
じっけんとくせい
- 密度みつど: 1.220±0.06 g/cm3(Predicted)
- 酸度系数(pKa): 12.45±0.46(Predicted)
N-2-(dimethylamino)ethyl-N'-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2504-0284-2mg |
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide |
877632-85-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2504-0284-3mg |
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide |
877632-85-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2504-0284-30mg |
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide |
877632-85-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2504-0284-10mg |
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide |
877632-85-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2504-0284-25mg |
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide |
877632-85-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2504-0284-5μmol |
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide |
877632-85-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2504-0284-50mg |
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide |
877632-85-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2504-0284-10μmol |
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide |
877632-85-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2504-0284-40mg |
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide |
877632-85-4 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2504-0284-2μmol |
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide |
877632-85-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
N-2-(dimethylamino)ethyl-N'-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}ethanediamide 関連文献
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
N-2-(dimethylamino)ethyl-N'-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}ethanediamideに関する追加情報
N-2-(Dimethylamino)ethyl-N'-{2-4-(2-Fluorophenyl)piperazin-1-yl-2-(Furan-2-yl)ethyl}ethanediamide: A Comprehensive Overview
N-2-(Dimethylamino)ethyl-N'-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}ethanediamide (CAS No. 877632-85-4) is a complex organic compound with a unique structure and a wide range of potential applications in the pharmaceutical and medicinal chemistry fields. This compound, often referred to by its systematic name, is characterized by its intricate molecular architecture, which includes a dimethylamino group, a piperazine ring, and a furan moiety. These structural features contribute to its diverse biological activities and make it an interesting subject for ongoing research.
The dimethylamino group in the compound is known for its basicity and ability to form hydrogen bonds, which can influence the compound's solubility and binding affinity to various biological targets. The piperazine ring, on the other hand, is a common structural motif in many pharmaceuticals due to its ability to enhance lipophilicity and improve cell permeability. The furan moiety adds further complexity and can contribute to the compound's pharmacological properties by interacting with specific receptors or enzymes.
Recent studies have highlighted the potential of N-2-(dimethylamino)ethyl-N'-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}ethanediamide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The anti-inflammatory effects are attributed to its ability to modulate key signaling pathways involved in inflammation, such as NF-kB and MAPK.
In addition to its anti-inflammatory activity, N-2-(dimethylamino)ethyl-N'-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}ethanediamide has also been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that it can inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves inducing apoptosis and disrupting cell cycle progression, which are critical processes in cancer cell survival.
The compound's 4-(2-fluorophenyl)piperazin moiety is particularly noteworthy for its role in enhancing the compound's selectivity and potency. Fluorine substitution is known to improve metabolic stability and reduce off-target effects, making it an attractive feature for drug development. This structural modification has been shown to enhance the compound's binding affinity to specific receptors, such as serotonin receptors, which are implicated in mood disorders like depression and anxiety.
Furthermore, N-2-(dimethylamino)ethyl-N'-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}ethanediamide has been explored for its potential neuroprotective effects. Studies have indicated that it can protect neurons from oxidative stress and neurotoxicity, which are key factors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The neuroprotective properties are thought to be mediated through its ability to scavenge free radicals and modulate intracellular signaling pathways.
Despite its promising therapeutic potential, N-2-(dimethylamino)ethyl-N'-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-y l) ethy l} ethanediamide also presents some challenges in terms of drug development. One of the main concerns is its solubility in aqueous environments, which can affect its bioavailability and pharmacokinetic properties. To address this issue, researchers have developed various formulation strategies, including the use of nanoparticles and prodrugs, to enhance its solubility and stability.
Clinical trials are currently underway to evaluate the safety and efficacy of N - 2 - ( dim eth yl am i no ) et h y l - N ' - { 2 - 4 - ( 2 - fluoro phen yl ) pi pe ra z i n - 1 - y l - 2 - ( furan - 2 - yl ) et h y l } et h ane di am ide in human subjects. Preliminary results from phase I trials have shown that it is well-tolerated at therapeutic doses with minimal side effects. These findings provide a strong foundation for advancing the compound into later stages of clinical development.
In conclusion, N - 2 - ( dim eth yl am i no ) et h y l - N ' - { 2 - 4 - ( 2 - fluoro phen yl ) pi pe ra z i n - 1 - y l - 2 - ( furan - 2 - yl ) et h y l } et h ane di am ide (CAS No. 877632-85-4) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure confers a range of biological activities that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds promise for addressing unmet medical needs in areas such as inflammation, cancer, mood disorders, and neurodegenerative diseases.
877632-85-4 (N-2-(dimethylamino)ethyl-N'-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}ethanediamide) Related Products
- 2228135-03-1(3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid)
- 1932604-50-6(R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester)
- 2633-57-0(Benzene,(tri-2-propen-1-ylsilyl)-)
- 1423024-76-3(3-(4-aminopiperidin-1-yl)oxolan-2-one dihydrochloride)
- 2135928-16-2(tert-butyl N-[(2R)-1-(1-methyl-1H-pyrazol-4-yl)-1-oxopropan-2-yl]carbamate)
- 1171705-53-5(N-(1,3-benzothiazol-2-yl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylacetamide)
- 2172180-99-1(1-(5-cyclopropylpyridin-3-yl)sulfanyl-4-methylpentan-2-one)
- 919660-24-5(4-chloro-N-2-(1H-indol-3-yl)ethyl-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide)
- 17764-18-0(1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride)
- 2413846-63-4(rac-tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxolan-3-ylcarbamate)




